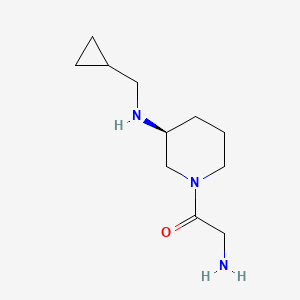
2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine typically involves the reaction of 3,5-dimethylpiperidine with a thiazole derivative. One common method is the reaction of 3,5-dimethylpiperidine with 2-bromo-1-(thiazol-4-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, alkyl halides, DMF, and toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Alkylated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiazole: Contains a phenyl group instead of the piperidine ring.
2-Aminothiazole: Lacks the piperidine ring and has an amino group at the C-2 position.
Thiazole: The parent compound without any substituents.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine is unique due to the presence of both the piperidine and thiazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H17N3S |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2-(3,5-dimethylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-7-3-8(2)5-13(4-7)10-12-9(11)6-14-10/h6-8H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
ODHVKMGMWUBVOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C2=NC(=CS2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)





